molecular formula C12H14ClNO8 B053839 (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 120221-14-9

(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B053839
M. Wt: 335.69 g/mol
InChI Key: PJCVBKZRKNFZOD-RMPHRYRLSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds involves multiple steps, starting from basic organic substrates to achieve the desired configuration and functional groups. For example, Liu et al. (2008) developed a convenient approach for preparing a compound with a similar structure, using 4-bromo-2-(bromomethyl)-1-chlorobenzene as a starting point, achieving the target compound through a four-step synthesis while avoiding undesired isomers (Liu et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often involves theoretical and experimental methods, including X-ray diffraction and NMR spectroscopy, to determine the arrangement of atoms within the molecule. For instance, the synthesis and characterization of derivatives of tetrahydro-2H-pyran compounds have been extensively studied, providing insights into the stereochemistry and electronic properties of such molecules (Hijji et al., 2021).

Scientific Research Applications

Synthesis and Applications

  • Synthesis Processes : A convenient synthesis method for related compounds has been developed, avoiding undesired ortho-products (Liu, Li, Lu, & Miao, 2008). This process, involving a series of steps from specific bromo-chlorobenzenes, is crucial for producing high-purity target compounds.
  • Improved Preparation Techniques : Novel approaches for preparing closely related C-aryl glucoside inhibitors have been developed (Liu, Li, & Lu, 2008). These techniques enhance the synthesis efficiency and yield, essential for practical applications in various fields.

Chemical Applications

  • Catalyst Synthesis : The compound has been used in synthesizing environmentally friendly catalysts for specific organic reactions, such as the formation of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes (Aghazadeh & Nikpassand, 2019). This indicates its potential in green chemistry applications.
  • Molecular Synthesis : It's also used as a substrate in synthesizing Schiff base derivatives with potential applications in molecular interactions and spectroscopic characterization (Hijji et al., 2021).

Pharmaceutical Research

  • Drug Development : Research has shown its derivatives as dual inhibitors of sodium glucose co-transporter proteins, highlighting its significance in medicinal chemistry for treating conditions like diabetes (Xu et al., 2020).
  • Pharmacokinetics Studies : The compound's derivatives have been characterized in vitro, providing insights into their metabolic profiles, permeability, and pharmacokinetics (Obermeier et al., 2010).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The safety information includes the following precautionary statements: P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCVBKZRKNFZOD-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595373
Record name 2-Chloro-4-nitrophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

120221-14-9
Record name 2-Chloro-4-nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120221-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitrophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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